H-Orn(Boc)-OMe.HCl
Description
Evolution of Protected Amino Acids in Organic Chemistry
The journey of protected amino acids in organic chemistry has been one of continuous innovation, driven by the ever-increasing complexity of synthetic targets. Early methods for peptide synthesis were often plagued by low yields and the formation of undesirable side products due to the multiple reactive groups on amino acid monomers. The introduction of protecting groups, which temporarily block these reactive sites, revolutionized the field.
The development of protecting groups like the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in the 1930s marked a significant milestone. This was followed by the introduction of the tert-butyloxycarbonyl (Boc) group, which offered different deprotection conditions, a key concept that would later evolve into orthogonal protection strategies. The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield, which heavily relies on protected amino acids, further propelled the field forward, enabling the routine synthesis of complex peptides. fiveable.meiris-biotech.de Over the decades, a diverse arsenal (B13267) of protecting groups has been developed, each with unique labilities, allowing for intricate synthetic routes to be designed and executed with high precision. wikipedia.orgualberta.ca
Significance of Orthogonal Protection Strategies in Peptide Synthesis
Orthogonal protection is a sophisticated strategy in chemical synthesis that employs multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others. fiveable.meub.edu This concept is of paramount importance in peptide synthesis, where the stepwise assembly of a long chain of amino acids requires precise control over which functional groups react and when. fiveable.me
In a typical peptide synthesis, the α-amino group of the incoming amino acid is temporarily protected (e.g., with Fmoc or Boc), while the reactive side chains of the constituent amino acids are protected with more permanent, yet selectively removable, groups. iris-biotech.de This allows for the iterative deprotection of the α-amino group and subsequent peptide bond formation without interference from the side chains. fiveable.me The ability to selectively deprotect a specific side chain while the peptide remains anchored to a solid support also allows for on-resin modifications, such as cyclization or the introduction of labels. iris-biotech.de This level of control is crucial for the synthesis of complex peptides, including those with multiple disulfide bonds or other post-translational modifications. mdpi.com
Overview of L-Ornithine Derivatives in Advanced Synthetic Methodologies
L-Ornithine, a non-proteinogenic amino acid, and its derivatives are valuable tools in advanced synthetic methodologies. mdpi.com The presence of two amino groups, the α-amino and the δ-amino group, with different reactivities, makes ornithine a versatile building block for a variety of applications. L-ornithine derivatives are utilized in the synthesis of peptide-based drugs, enzyme inhibitors, and as scaffolds for combinatorial libraries. chemimpex.comacs.org
The differential protection of the α- and δ-amino groups is key to harnessing the synthetic potential of ornithine. This allows for the selective elongation of a peptide chain from the α-amino group while the δ-amino group can be used for branching, cyclization, or the attachment of other molecular entities. researchgate.net For instance, L-ornithine derivatives have been used to create bivalent cationic amphiphiles with antibacterial properties. finechem-mirea.ru The ability to introduce specific functionalities at the δ-position of ornithine provides a powerful handle for modulating the biological activity and pharmacokinetic properties of the resulting molecules. acs.orgacs.org
H-Orn(Boc)-OMe.HCl: A Detailed Profile
The compound this compound, or Nδ-Boc-L-ornithine methyl ester hydrochloride, is a commercially available and widely used derivative of L-ornithine. chemicalbook.comchemicalbook.com It features a tert-butyloxycarbonyl (Boc) group protecting the δ-amino group and a methyl ester protecting the carboxyl group, with the α-amino group present as a hydrochloride salt. chemicalbook.comnih.gov This specific arrangement of protecting groups makes it a highly useful building block in peptide synthesis and other areas of organic chemistry. chemimpex.com
Chemical Identity and Properties
Below are the key identifiers and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 2480-96-8 | chemicalbook.comchemicalbook.com |
| Molecular Formula | C11H23ClN2O4 | chemicalbook.comnih.gov |
| Molecular Weight | 282.76 g/mol | chemicalbook.comnih.gov |
| Melting Point | 154-155 °C or 159-161 °C | chemimpex.comchemicalbook.com |
| Appearance | White to off-white powder or solid | N/A |
| Solubility | Soluble in water | N/A |
| Storage | Inert atmosphere, 2-8°C | chemicalbook.com |
Structural Information
The structure of this compound is characterized by the L-ornithine backbone with specific modifications.
| Feature | Description | Source |
| Chiral Center | The α-carbon is in the (S) configuration. | nih.gov |
| α-Amino Group | Unprotected and present as a hydrochloride salt, ready for peptide coupling. | nih.gov |
| δ-Amino Group | Protected by a tert-butyloxycarbonyl (Boc) group, which is stable to many coupling conditions but can be removed with acid. | chemimpex.com |
| Carboxyl Group | Protected as a methyl ester (OMe), which can be hydrolyzed under basic conditions. | chemicalbook.com |
Spectroscopic Data
While detailed spectra are not provided here, typical spectroscopic analysis would confirm the structure.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the Boc group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), and the protons of the ornithine backbone. |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc group and the methyl ester, as well as the carbons of the ornithine chain. |
| IR Spectroscopy | Characteristic absorption bands for the N-H bonds, C=O bonds of the ester and carbamate (B1207046), and C-O bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C11H22N2O4) and fragmentation patterns consistent with the structure. |
Synthesis and Manufacturing
The synthesis of this compound involves a multi-step process starting from L-ornithine. A common synthetic route would involve the selective protection of the δ-amino group with Boc anhydride (B1165640), followed by the esterification of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. The final step would be the formation of the hydrochloride salt of the α-amino group. The precise conditions and order of steps can be optimized to maximize yield and purity.
Applications in Research and Industry
The unique structural features of this compound make it a valuable reagent in both academic research and industrial applications, particularly in the realm of peptide and medicinal chemistry.
Role in Peptide Synthesis
This compound is a key building block in the synthesis of peptides containing ornithine residues. chemimpex.com The free α-amino group allows for its direct incorporation into a growing peptide chain using standard coupling reagents. The Boc-protected δ-amino group remains intact during peptide bond formation and can be deprotected at a later stage for further modification. This allows for the creation of branched or cyclic peptides.
Use in the Development of Novel Therapeutics
The incorporation of ornithine and its derivatives into peptide-based drug candidates can enhance their therapeutic properties. chemimpex.com The δ-amino group provides a site for the attachment of various functional groups, such as fatty acids to improve lipophilicity and cell permeability, or polyethylene (B3416737) glycol (PEG) to increase half-life. The ability to modify the side chain of ornithine allows for the fine-tuning of the biological activity and pharmacokinetic profile of a drug candidate. chemimpex.com
Application in the Synthesis of Unnatural Amino Acids
This compound can also serve as a starting material for the synthesis of more complex unnatural amino acids. qyaobio.com The δ-amino group can be chemically modified to introduce a wide range of functionalities, leading to the creation of novel building blocks for peptidomimetics and other bioactive molecules.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTVFHJMWNCIRB-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2480-96-8 | |
| Record name | L-Ornithine, N5-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for H Orn Boc Ome.hcl
Precursor Chemical Transformations for L-Ornithine Modification
The synthesis of H-Orn(Boc)-OMe.HCl begins with L-ornithine hydrochloride and involves a series of carefully orchestrated chemical transformations to selectively modify its functional groups. The primary challenge lies in differentiating the two amino groups (α and δ) to ensure the protecting group is introduced exclusively at the side-chain position.
Derivatization of L-Ornithine Hydrochloride
A widely employed and effective strategy for achieving selective side-chain modification of trifunctional amino acids like ornithine is through the formation of a metal chelate complex. cdnsciencepub.com The synthesis typically commences with L-ornithine monohydrochloride, which is reacted with a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate. google.com
In this process, the copper(II) ion forms a stable chelate complex involving the α-amino group and the carboxylate moiety of the ornithine molecule. cdnsciencepub.comresearchgate.netthieme-connect.com This complex formation effectively masks the reactivity of the α-amino group, leaving the δ-amino group on the side chain as the primary site for subsequent chemical reactions. cdnsciencepub.com This transient derivatization is a critical step that directs the regioselectivity of the following protection step.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
With the α-amino group temporarily blocked within the copper complex, the selective protection of the δ-amino group can be accomplished. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), a standard reagent for this purpose. google.comorganic-chemistry.org The reaction is typically carried out in a mixed solvent system, such as methanol (B129727) and water, under basic conditions. google.com The Boc anhydride (B1165640) reacts with the nucleophilic δ-amino group to form a stable carbamate (B1207046) linkage.
Following the successful protection of the side chain, the copper(II) ion must be removed to liberate the protected amino acid. This decomplexation is achieved by treating the reaction mixture with a strong chelating agent that has a higher affinity for copper. Reagents such as ethylenediaminetetraacetic acid (EDTA) or oxalic acid are effective for this purpose. cdnsciencepub.comgoogle.com For instance, heating the mixture with oxalic acid results in the precipitation of insoluble copper oxalate, which can be easily removed by filtration, yielding an aqueous solution of Nδ-Boc-L-ornithine (H-Orn(Boc)-OH). cdnsciencepub.com
Esterification for Methyl Ester Formation
The final transformation is the esterification of the carboxylic acid group of Nδ-Boc-L-ornithine to form the corresponding methyl ester. A highly effective and common method for this is the Fischer-Speier esterification, often facilitated by thionyl chloride (SOCl₂) in anhydrous methanol. ajol.infogoogle.commdpi.com
In this reaction, thionyl chloride is added dropwise to cold, anhydrous methanol. This generates hydrochloric acid (HCl) in situ, which acts as the catalyst for the esterification. The Nδ-Boc-L-ornithine is then added to this acidic methanol solution. ajol.info The reaction proceeds to convert the carboxylic acid to a methyl ester. Simultaneously, the acidic conditions ensure that the free α-amino group is protonated, leading directly to the formation of the final product as a hydrochloride salt, this compound. ajol.infomdpi.com This method is advantageous as it combines esterification and salt formation into a single, efficient step.
Standardized Laboratory Synthesis Protocols
The preparation of this compound is a well-established procedure in organic synthesis, primarily conducted using solution-phase techniques. This approach involves carrying out all reactions in a liquid solvent medium, allowing for straightforward monitoring, control, and scalability. ias.ac.in
Solution-Phase Synthesis Approaches
The efficiency of the synthesis is highly dependent on the precise control of reactant ratios and the selection of appropriate solvent systems for each step. The solvents must ensure the solubility of reactants and facilitate the reaction while allowing for easy work-up and purification.
Below is a data table summarizing typical reactants, solvents, and conditions for the solution-phase synthesis of this compound.
| Synthetic Step | Key Reactants | Stoichiometry (Ornithine base) | Solvent System | Typical Conditions |
| Copper Complex Formation | L-Ornithine·HCl, Copper(II) Sulfate Pentahydrate, Sodium Hydroxide | 1 eq Ornithine, ~0.5 eq CuSO₄, ~2 eq NaOH | Water | Stirring at room temperature |
| δ-Amine Boc Protection | Copper-Ornithine Complex, Di-tert-butyl dicarbonate (Boc₂O) | 1 eq Complex, ~2 eq Boc₂O | Methanol/Water | Stirring at room temperature, pH control |
| Decomplexation | Copper-Protected Ornithine Complex, Oxalic Acid Dihydrate | 1 eq Complex, ~1-1.1 eq Oxalic Acid | Dilute Hydrochloric Acid/Water | Stirring at elevated temperature (e.g., 80°C) |
| Esterification & Salt Formation | Nδ-Boc-L-ornithine, Thionyl Chloride, Methanol | 1 eq Amino Acid, Excess SOCl₂ & Methanol | Anhydrous Methanol | 0°C to room temperature |
Temperature and Reaction Time Optimization
The synthesis of this compound and its precursors is highly sensitive to reaction parameters. Temperature and time are critical variables that are meticulously controlled to maximize product formation, minimize side reactions, and preserve sensitive functional groups.
A common synthetic route involves the Nα-deprotection of a fully protected ornithine derivative. For instance, the conversion of a precursor like Boc-Orn(Cbz)-OMe to H-Orn(Cbz)-OMe hydrochloride is typically performed by adding 4 M HCl in 1,4-dioxane (B91453) and stirring the mixture at room temperature. nih.govplos.org The reaction time is often set for a specific duration, such as 8 hours, to ensure complete removal of the acid-labile Boc group without affecting other protecting groups. plos.org In other cases, similar deprotection reactions are allowed to proceed overnight to ensure the reaction goes to completion. plos.org
The preceding step, the methyl esterification of Boc-Orn(Cbz)-OH, also demonstrates precise temperature and time control. A typical procedure involves adding methyl iodide (CH₃I) to a solution of the starting material and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction is initiated at 0°C and stirred for 30 minutes, after which the temperature is raised to room temperature and the reaction continues overnight. plos.org This staged temperature profile—starting cold to control the initial exothermic reaction and then warming to ensure completion—is a classic optimization strategy.
Similarly, peptide coupling reactions to form precursors often require specific temperature and time management. Coupling reactions using reagents like PyBOP are frequently stirred at room temperature for extended periods, sometimes up to two days, to ensure high coupling efficiency. nih.gov In contrast, other procedures, such as those involving the use of zinc chloride (ZnCl₂) and trimethylsilyl (B98337) cyanide (TMSCN), require initial cooling to -20°C for an hour, followed by stirring overnight at 0°C. csic.es
These examples underscore that there is no single optimal set of conditions; rather, temperature and reaction time are tailored to the specific reagents, protecting groups, and scale of the synthesis. Optimization often involves monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). scispace.comgoogle.com
Purification Techniques for Isolation and Characterization
The isolation and purification of this compound and its intermediates are crucial for obtaining a product of high purity, which is essential for subsequent applications like peptide synthesis. A multi-step approach involving extraction, washing, drying, and chromatography is standard.
Following a reaction, the crude product is often worked up by pouring the reaction mixture into water and extracting the organic materials with a solvent like ethyl acetate (B1210297). nih.gov The organic layer is then subjected to a series of washes to remove unreacted reagents and byproducts. Common washing solutions include:
Acidic washes: 1 M potassium bisulfate (KHSO₄) to remove basic impurities. nih.gov
Basic washes: Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to remove acidic impurities. nih.gov
Brine washes: Saturated sodium chloride solution to reduce the water content in the organic phase. nih.gov
After washing, the organic solvent is dried using an anhydrous salt, such as sodium sulfate (Na₂SO₄), and then removed by evaporation under reduced pressure. nih.govplos.org In cases where volatile reagents or solvents like 1,4-dioxane and HCl are used, they are removed by evaporation, and residual amounts can be chased by azeotropic distillation with a solvent like benzene. nih.govplos.org
For final purification, several techniques are employed:
Recrystallization: This method is used when the product is a solid and a suitable solvent system (e.g., methanol/diethyl ether) can be found to selectively crystallize the desired compound, leaving impurities in the mother liquor. scispace.com
Column Chromatography: This is a highly effective method for separating compounds with different polarities. Flash chromatography using a silica (B1680970) gel stationary phase and a solvent gradient (e.g., ethyl acetate in hexane) is frequently used to isolate pure products. csic.es
Preparative HPLC: For very high purity requirements, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice, particularly for purifying peptides and their derivatives. uci.edu
Once isolated, the compound is characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS), often using electrospray ionization (ES-MS). nih.govcsic.es
Considerations for Stereochemical Integrity During Synthesis
The synthesis of this compound, derived from the chiral amino acid L-ornithine, demands careful control to maintain its stereochemical configuration. The α-carbon of the ornithine backbone is a stereocenter, and its inversion, known as epimerization or racemization, can occur under certain reaction conditions, particularly those involving strong bases or high temperatures. This would result in a mixture of L- and D-isomers, compromising the biological activity and structural integrity of any peptide subsequently synthesized from it.
Epimerization is a known risk during peptide synthesis, especially during the activation of the carboxylic acid group for coupling. However, issues can also arise during the removal of protecting groups. For example, research on related heterocyclic amino acids derived from ornithine noted that partial epimerization (~20%) occurred during the removal of a p-methoxybenzyl (Pmb) protecting group. rsc.org This led the researchers to seek alternative methods to preserve the stereochemical outcome. rsc.org
Strategies to prevent epimerization are therefore a central consideration in synthetic design:
Choice of Protecting Groups: The selection of protecting groups for both the α-amino and side-chain amino groups is critical. Groups that can be removed under mild conditions are preferred. The Boc group, removable with mild acid, is generally considered safe against racemization. acsgcipr.org
Coupling Reagents: The use of modern coupling reagents is designed to minimize epimerization.
Reaction Conditions: Basic conditions are a primary cause of epimerization of the α-carbon. Therefore, exposure to strong bases is often minimized in duration and temperature. For instance, when triethylamine (B128534) is used to neutralize the hydrochloride salt of this compound before a subsequent reaction, the mixture is typically stirred for a short period (e.g., 15 minutes) at room temperature before proceeding. csic.es In some syntheses, specific non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are chosen. nih.gov
Temperature Control: Performing reactions at low temperatures (e.g., 0°C or -20°C) can significantly suppress the rate of epimerization. csic.es
By carefully selecting reagents and controlling the reaction environment, it is possible to synthesize intermediates like this compound with high stereochemical purity, often without appreciable signs of epimerization. rsc.org
Advanced Synthetic Strategies and Innovations
To improve the efficiency, sustainability, and scalability of this compound synthesis, researchers have explored advanced strategies beyond classical methods. These include the use of novel catalytic systems and the development of methodologies suitable for large-scale production.
Catalytic Methods in N⁵-Boc Protection and Methyl Esterification
While the synthesis of this compound involves established stoichiometric reactions, the introduction of catalytic methods for the key transformations—N⁵-Boc protection and methyl esterification—represents a significant advancement.
N⁵-Boc Protection: The selective protection of the side-chain (N⁵) amino group of ornithine is a critical step. Traditionally, this is achieved using a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) and a base. nih.gov However, catalytic approaches offer advantages in terms of efficiency and waste reduction. For the general mono-N-Boc protection of amines, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to act as both a solvent and an effective catalyst, enabling chemoselective protection with Boc₂O. organic-chemistry.org Another advanced approach involves the use of a nickel boride catalyst, which, after facilitating the reduction of functional groups like nitriles or azides to amines, is compatible with a one-pot Boc-protection protocol. organic-chemistry.org
Methyl Esterification: The esterification of the carboxylic acid group is commonly performed using a large excess of methanol with a reagent like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). scispace.comnih.gov These methods are effective but generate significant waste. An innovative and milder approach utilizes ultrasound irradiation to accelerate the esterification of amino acids in the presence of SOCl₂ and an alcohol. This technique significantly reduces reaction times from hours to minutes (typically 30-45 min) at ambient temperature. scispace.com While SOCl₂ is still a reagent, the ultrasound assistance represents a significant process innovation. More truly catalytic methods for esterification are an active area of research in organic synthesis.
Scalable Production Methodologies
Translating a laboratory synthesis to an industrial scale requires methodologies that are robust, cost-effective, and safe. For a compound like this compound, this involves moving away from processes that are difficult to scale up, such as cryogenic reactions or purification by chromatography.
Key scalable strategies include:
Continuous-Flow Reactors: Gram-scale synthesis of peptides has been demonstrated using continuous-flow photoreactors. rsc.org A solution of reactants is pumped through an irradiated coil, allowing for precise control of temperature and reaction time, improved safety, and consistent product quality. The output can be collected, concentrated, and purified, offering a streamlined process for large-scale manufacturing. rsc.org
Process Optimization: For large-scale synthesis, purification often relies on crystallization rather than chromatography. Optimizing reaction conditions to produce a crude product that is pure enough to be purified by a single crystallization is a key goal for industrial scalability.
Yield Optimization in Industrial and Research Settings
Maximizing the yield of this compound and its precursors is a primary objective in both research and industrial chemistry to ensure economic viability and resource efficiency. Optimization is a systematic process of adjusting reaction variables to find the most productive conditions.
An example of such optimization can be seen in the development of guanidinylating reagents for arginine synthesis, a process analogous to the protection and modification of ornithine. Researchers systematically varied parameters to maximize the yield of the desired product.
Table 1: Example of Reaction Condition Optimization for Guanidinylation This table is illustrative of the optimization process, based on a study for a related synthesis. mdpi.com
| Entry | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Compound 3 | DIPEA | DCM/DMF (1:1) | RT | 24 | 29 |
| 2 | Compound 3 | DIPEA | Dioxane | RT | 24 | 25 |
| 3 | Compound 3 | TEA | Dioxane | RT | 24 | 33 |
| 4 | Compound 3 | TEA | Toluene (B28343) | RT | 24 | 31 |
| 5 | Compound 3 | TEA | Dioxane | 50 | 24 | 41 |
| 6 | Compound 3 | TEA | Dioxane | 50 | 48 | 42 |
Data adapted from a study on the guanidinylation of Nα-Fmoc-Orn. mdpi.com
As the table demonstrates, changing the base from DIPEA to TEA and increasing the temperature from room temperature (RT) to 50°C led to a noticeable improvement in yield. mdpi.com Further extending the reaction time from 24 to 48 hours provided only a marginal increase, suggesting that 24 hours is near optimal under these conditions. mdpi.com This type of systematic screening is fundamental to developing high-yield syntheses for both academic and industrial purposes.
H Orn Boc Ome.hcl As a Building Block in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. H-Orn(Boc)-OMe.HCl, after appropriate modification, can be incorporated into SPPS protocols.
Anchoring Strategies for C-Terminal Functionalization
While this compound itself has a C-terminal methyl ester, for its use as a C-terminal residue in SPPS, the corresponding carboxylic acid, H-Orn(Boc)-OH, is typically employed. The anchoring of this first amino acid to the resin is a critical step that dictates the C-terminal functionality of the final peptide.
Commonly used resins for anchoring amino acids include:
2-Chlorotrityl chloride (2-CTC) resin: This acid-sensitive resin allows for the attachment of the first amino acid, such as Boc-Orn(Fmoc)-OH, under non-acidic conditions, preserving the acid-labile Boc group on the side chain. uci.edu The peptide can later be cleaved from the resin under mild acidic conditions, yielding a C-terminal carboxylic acid. uci.edu
Wang resin: This resin is also used to generate a C-terminal carboxylic acid upon cleavage with a strong acid like trifluoroacetic acid (TFA). uci.edu
Rink amide resin: For peptides with a C-terminal amide, the Rink amide resin is the support of choice. uci.edu The fully assembled peptide is cleaved from this resin to yield a C-terminal amide. uci.edu
The choice of resin and the protecting group strategy (e.g., Boc/Bzl vs. Fmoc/tBu) are interdependent. ub.edu The Boc/Bzl strategy uses a strong acid for the final cleavage, while the Fmoc/tBu strategy employs milder conditions. ub.edu
Coupling Efficiencies with Diverse Amino Acid Residues
Factors influencing coupling efficiency include:
Steric hindrance: Bulky side chains on either the resin-bound amino acid or the incoming amino acid can hinder the coupling reaction.
Activating reagents: The choice of coupling reagent (e.g., HCTU, HATU, PyBOP) significantly impacts the reaction rate and efficiency. uci.eduluxembourg-bio.com
Reaction conditions: Solvent, temperature, and reaction time are optimized to ensure complete coupling. uci.edu
Application in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis remains a valuable method, particularly for large-scale synthesis and the preparation of shorter peptides or peptide fragments. This compound is well-suited for this approach. chemimpex.com
Formation of Dipeptides and Oligopeptides
This compound serves as the amino component (the "H-" part of the name indicates a free amine) in the formation of dipeptides. It can be coupled with an N-protected amino acid to form a dipeptide. For instance, the synthesis of Fmoc-L-Orn(Boc)-Val-OMe has been reported, where H-Val-OMe was coupled with an activated N-Fmoc-L-Orn(Boc) derivative. researchgate.net This demonstrates the utility of such building blocks in creating specific peptide sequences.
The synthesis of longer oligopeptides can be achieved through a convergent approach, where smaller peptide fragments are synthesized and then coupled together. For example, a decapeptide precursor to the antibiotic gramicidin (B1672133) S, Z-(D-F)PV-Orn(Boc)L(D-F)PV-OMe, was synthesized in solution. rsc.org
Mediating Reagents and Reaction Conditions for Amide Bond Formation
The formation of the amide (peptide) bond is the central reaction in peptide synthesis. A variety of coupling reagents and conditions are employed to facilitate this reaction efficiently and with minimal side reactions, such as racemization.
Common mediating reagents for amide bond formation involving building blocks like this compound include:
| Coupling Reagent Class | Specific Examples | Additives | Base |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) | N,N-Diisopropylethylamine (DIEA), Triethylamine (B128534) (TEA), 2,4,6-Collidine |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tri(dimethylamino)phosphonium hexafluorophosphate (BOP) | DIEA | |
| Uronium/Aminium Salts | N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) | HOAt | 2,6-Lutidine, DIEA |
A general procedure for dipeptide synthesis in solution involves dissolving the N-protected amino acid, the amino ester hydrochloride (like this compound), a coupling reagent such as EDAC, and an additive like HOBt in a suitable solvent like dichloromethane (B109758) (CH2Cl2). nih.govresearchgate.net A base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is added to neutralize the hydrochloride salt and facilitate the coupling reaction. nih.govresearchgate.netgoogle.com The reaction is often initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature. nih.govresearchgate.net
Synthesis of Diketopiperazine Scaffolds and Cyclized Peptides
This compound and its derivatives are valuable precursors for the synthesis of cyclic structures, including diketopiperazines (DKPs) and other cyclized peptides.
DKPs are cyclic dipeptides that can be formed by the intramolecular cyclization of a dipeptide ester. A dipeptide containing an ornithine residue, such as Boc-Orn(Cbz)-Phe-OMe, can be synthesized and subsequently cyclized to form a DKP. nih.gov The synthesis often involves the initial formation of the linear dipeptide, followed by Nα-deprotection and subsequent cyclization, which can be promoted by heat or microwave irradiation. nih.govresearchgate.netacs.org For example, a Boc-protected dipeptide can be treated with an acid (like gaseous HCl or TFA) to remove the Boc group, and the resulting dipeptide ester hydrochloride can then be cyclized in the presence of a base like sodium bicarbonate. beilstein-journals.org
Mechanism of Diketopiperazine Formation
Diketopiperazines (DKPs) are six-membered cyclic dipeptides that represent a common side product in peptide synthesis, particularly during the deprotection of a linear dipeptide precursor. The formation of a DKP from a dipeptide ester involves a specific intramolecular cyclization mechanism. Research into peptide synthesis has shown that this process is especially prevalent in sequences containing proline at the penultimate position but can occur with other amino acid residues as well. acs.org
The mechanism is initiated by the deprotection of the N-terminal α-amino group of the dipeptide. In the context of a dipeptide formed using this compound as the C-terminal residue, the process would begin with the removal of the temporary protecting group (e.g., Fmoc) from the N-terminal amino acid. This liberates a free amine, which then acts as an intramolecular nucleophile. This amine attacks the carbonyl carbon of the methyl ester of the ornithine residue, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of methanol (B129727) and the formation of the stable, six-membered diketopiperazine ring. This entire process is an example of intramolecular aminolysis. researchgate.net Studies have shown that this cyclization can be promoted under various conditions, including microwave irradiation in aqueous media following N-Boc deprotection. researchgate.net
The propensity for DKP formation is a critical consideration in solid-phase peptide synthesis (SPPS), as it can lead to the truncation of the desired peptide chain. It has been observed that DKP formation primarily occurs during the Fmoc-deprotection step of the third amino acid being coupled to the resin-bound dipeptide. acs.org
Diastereoselectivity in Cyclization Reactions
Diastereoselectivity is a crucial aspect of cyclization reactions in peptide chemistry, as it determines the spatial orientation of substituents on the newly formed ring, which in turn dictates the final conformation and biological activity of the molecule. The synthesis of cyclic peptides and related structures, such as diketopiperazines, must be carefully controlled to yield the desired diastereomer.
In the formation of diketopiperazines, the stereochemistry of the two constituent amino acids largely directs the diastereoselectivity of the final product. For instance, the cyclization of a dipeptide composed of two L-amino acids will predominantly yield the cis-DKP. Conversely, cyclization of a dipeptide containing one L- and one D-amino acid will result in the trans-DKP. The conformation of the resulting DKP ring (planar vs. boat) is influenced by the nature of the amino acid side chains. baranlab.org Research has demonstrated that synthetic protocols can be optimized to achieve excellent diastereoselectivity in the synthesis of mono-Boc protected DKPs. acs.org
Beyond DKPs, the principles of diastereoselective cyclization are vital for creating other complex cyclic structures. For example, highly diastereoselective methods have been developed for synthesizing functionalized proline derivatives and carbocyclic β-amino acid derivatives through various cascade and cyclization reactions. rsc.orgresearchgate.net These reactions often rely on specific catalysts and reaction conditions to control the stereochemical outcome. rsc.orgacs.org The inherent chirality of the amino acid building blocks, such as this compound, serves as the primary source of stereochemical control during these complex cyclization processes.
Incorporation into Peptide Aldehyde Synthesis
Peptide aldehydes are potent inhibitors of various protease enzymes and serve as valuable intermediates for further chemical modifications. nih.govnih.gov The synthesis of peptide aldehydes can be approached in two primary ways: introduction of the aldehyde function after peptide assembly is complete, or, more commonly, by using a pre-formed amino aldehyde synthon as a starting material for peptide elongation. nih.gov this compound is an ideal precursor for the latter strategy, following the reduction of its methyl ester group.
Reduction of Ester to Aldehyde Functionality
The conversion of the C-terminal ester of a protected amino acid into an aldehyde is a key step in preparing the necessary building block for peptide aldehyde synthesis. A well-established method for this transformation is the partial reduction of the methyl or ethyl ester using a hydride reagent at low temperatures.
Diisobutylaluminum hydride (DIBAL-H) is a particularly effective reagent for this purpose. thieme-connect.de The reaction is typically carried out in a non-polar solvent like toluene (B28343) or hexane (B92381) at a reduced temperature (e.g., -70°C) to prevent over-reduction to the corresponding alcohol. thieme-connect.decore.ac.uk Research has specifically documented the successful synthesis of Z-Orn(Boc)-H (the aldehyde form) from its corresponding methyl ester, Z-Orn(Boc)-OMe, demonstrating the viability of this method for ornithine derivatives. thieme-connect.de The yield of the desired amino aldehyde can be optimized by carefully controlling the stoichiometry of DIBAL-H and the reaction time. core.ac.uk
| Precursor | Reducing Agent | Product | Reported Yield (%) | Reference |
| Z-Leu-OMe | DIBAL-H | Z-Leu-H | 48 | thieme-connect.de |
| Z-Phe-OMe | DIBAL-H | Z-Phe-H | 55 | thieme-connect.de |
| Z-Cys(Bzl)-OMe | DIBAL-H | Z-Cys(Bzl)-H | 68 | thieme-connect.de |
| Z-Pro-OMe | DIBAL-H | Z-Pro-H | 64 | thieme-connect.de |
This table presents examples of reducing N-protected amino acid methyl esters to their corresponding aldehydes using DIBAL-H.
Protection Strategies for Aldehyde Intermediates
Once the aldehyde functionality is generated, it must be protected before it can be used in subsequent peptide coupling steps. The aldehyde group is highly reactive and susceptible to oxidation, racemization, and unwanted side reactions under standard peptide synthesis conditions.
Several strategies exist for protecting the aldehyde group. A classic approach involves converting the aldehyde into a stable semicarbazone . The semicarbazone is stable to various coupling conditions and can be carried through several synthesis steps. At the end of the synthesis, the aldehyde can be regenerated from the semicarbazone using mild acidic conditions, often with formaldehyde (B43269) present. thieme-connect.de
Orthogonal Protecting Group Strategies in Complex Peptide Assembly
The synthesis of complex peptides requires the use of an orthogonal protection scheme. This strategy involves employing multiple classes of protecting groups within the same molecule, where each class can be removed by a specific chemical reaction without affecting the others. fiveable.me This allows for precise, regioselective modifications, such as side-chain cyclization, branching, or conjugation, while the rest of the peptide remains protected. The two most common orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bn and Fmoc/tBu schemes. biosynth.comiris-biotech.de
This compound is perfectly suited for the widely used Fmoc/tBu strategy. In this approach:
The temporary Nα-amino protecting group is Fmoc (fluorenylmethyloxycarbonyl), which is labile to bases (e.g., piperidine). iris-biotech.de
Permanent or semi-permanent side-chain protecting groups are typically tert-butyl (tBu) based, such as the Boc group on the ornithine side chain. These groups are labile to acids (e.g., trifluoroacetic acid, TFA). iris-biotech.de
During peptide synthesis, the Nα-Fmoc group of the growing peptide chain is removed with piperidine (B6355638) to allow for the coupling of the next amino acid. This basic condition leaves the acid-sensitive Boc group on the ornithine side chain completely intact. This orthogonality is fundamental to building long or complex peptide sequences. iris-biotech.deorganic-chemistry.org
H Orn Boc Ome.hcl in the Design and Synthesis of Bioactive Molecules
Contribution to Peptidomimetic and Peptide Analogue Development
Peptides are crucial signaling molecules in numerous physiological processes, but their therapeutic potential is often limited by poor metabolic stability and low bioavailability. Peptidomimetics and peptide analogues are designed to overcome these limitations while retaining or enhancing the biological activity of the parent peptide. H-Orn(Boc)-OMe.HCl is instrumental in this field due to its ability to introduce structural diversity and conformational constraints. nih.govmdpi.com
The side chain of ornithine in this compound provides a reactive handle that can be chemically modified to introduce a wide array of functional groups. The tert-butoxycarbonyl (Boc) protecting group on the δ-amino group allows for the selective deprotection and subsequent derivatization of this position, leading to the creation of novel amino acid residues that are not found in natural proteins. uu.nl This chemical versatility is a cornerstone of creating structural diversity in peptide-based molecules. uu.nl
For instance, the free amino group, after deprotection, can be acylated, alkylated, or coupled with various moieties to alter the polarity, charge, and steric bulk of the side chain. This modification can significantly impact the binding affinity and selectivity of the resulting peptide analogue for its biological target. Research has shown that the conjugation of different groups to the ornithine side chain can influence the pharmacological properties of the final compound. smolecule.com
A notable example is the synthesis of 8-quinolinamine-amino acid conjugates, where the δ-amino group of ornithine, after deprotection of a Boc-protected precursor, is coupled to a quinoline (B57606) scaffold. acs.org This introduces a bulky, heterocyclic group that can engage in additional interactions with the target receptor, potentially leading to enhanced bioactivity. acs.org
Controlling the three-dimensional structure of a peptide is critical for its biological activity. This compound can be used to introduce conformational constraints, which rigidify the peptide backbone and lock it into a bioactive conformation. This can lead to increased potency, selectivity, and metabolic stability. ru.nl
One common strategy is the use of this compound in the synthesis of cyclic peptides. The side-chain amino group can be used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide sequence. This cyclization restricts the conformational freedom of the peptide, often leading to a more defined secondary structure, such as a β-turn. nih.gov The synthesis of cyclic melanotropin peptide analogues, for example, has utilized lactam bridges to enhance the β-turn structure, which is crucial for receptor binding. nih.gov
Table 1: Examples of Peptidomimetics and Peptide Analogues Synthesized Using this compound or Related Ornithine Derivatives
| Resulting Molecule/Analogue | Synthetic Strategy | Intended Effect |
|---|---|---|
| Cyclic Melanotropin Analogues | Lactam bridge formation involving the ornithine side chain. nih.gov | Enhancement of β-turn conformation for improved receptor binding. nih.gov |
| Conformationally Constrained Tryptophan Analogues | Reductive amination and subsequent lactamization to form an indoloazepinone ring. researchgate.netresearchgate.net | Creation of a rigid dipeptidomimetic to mimic a specific peptide conformation. researchgate.netresearchgate.net |
| 8-Quinolinamine-Ornithine Conjugates | Coupling of the deprotected δ-amino group of ornithine with a quinoline derivative. acs.org | Introduction of a bulky heterocyclic moiety to enhance biological activity. acs.org |
Introduction of Structural Diversity
Application in the Synthesis of Hybrid Molecules
Hybrid molecules, which combine a peptide or amino acid component with another bioactive scaffold, represent a promising strategy in drug discovery to create compounds with novel or improved therapeutic properties. nih.govmdpi.com this compound is a valuable building block in this context, facilitating the synthesis of diverse hybrid structures.
Heterocyclic compounds are a rich source of pharmacologically active molecules. The conjugation of amino acids like ornithine to heterocyclic systems can enhance their bioavailability, target selectivity, and therapeutic efficacy. nih.govmdpi.com The Boc-protected side chain of this compound allows for its selective coupling to various heterocyclic scaffolds.
For example, research has demonstrated the synthesis of amino acid conjugates of benzylpiperazine. In these studies, Boc-protected amino acids, including Boc-Orn(Boc)-OH, are coupled with benzylpiperazine, and the subsequent removal of the Boc groups yields the final hybrid molecules. nih.govmdpi.com These conjugates have been shown to exhibit enhanced antimicrobial activity compared to the individual components. nih.govmdpi.com Similarly, ornithine has been conjugated with 8-quinolinamines to develop potent antimalarial agents. nih.govmdpi.com
The conjugation of amino acids or peptides to known bioactive molecules is a well-established strategy to improve their pharmacological profiles. nih.govmdpi.com this compound serves as a versatile linker in the creation of these conjugates. The protected ornithine derivative can be incorporated into a peptide chain, and the side chain can then be used as an attachment point for a bioactive molecule.
An example of this approach is the synthesis of coenzyme-substrate inhibitors. In one study, a pyridoxyl-ornithine conjugate was designed as a precursor inhibitor for ornithine decarboxylase, a key enzyme in cancer cell proliferation. uzh.ch The synthesis involved the reaction of pyridoxal (B1214274) with this compound to form a Schiff base, which was subsequently reduced to create the stable conjugate. uzh.ch This hybrid molecule was designed to be taken up by cells and then inhibit the target enzyme. uzh.ch
Table 2: Research Findings on Hybrid Molecules Synthesized from Ornithine Derivatives
| Hybrid Molecule Class | Synthetic Approach | Key Research Finding |
|---|---|---|
| Benzylpiperazine-Amino Acid Conjugates | Coupling of Boc-protected amino acids with benzylpiperazine followed by deprotection. nih.govmdpi.com | The resulting conjugates showed enhanced antimicrobial activity against various bacterial and fungal strains. nih.govmdpi.com |
| 8-Quinolinamine-Ornithine Conjugates | Condensation of Cbz-protected ornithine with 8-quinolinamines. nih.govmdpi.com | The conjugates displayed potent in vivo antimalarial activity. nih.govmdpi.com |
| Pyridoxyl-Ornithine Conjugates | Reaction of pyridoxal with this compound followed by reduction. uzh.ch | The conjugate, termed POB, inhibited ornithine decarboxylase activity and the proliferation of various tumor cells. uzh.ch |
Conjugation with Heterocyclic Systems
Role in Drug Discovery Intermediate Synthesis
This compound is a crucial intermediate in the synthesis of a wide range of drug candidates and bioactive molecules. chemimpex.com Its pre-protected nature simplifies multi-step synthetic routes and allows for the efficient construction of complex molecular architectures. chemimpex.com It is frequently used in solid-phase peptide synthesis and in the solution-phase synthesis of modified peptides and small molecules. chemimpex.comub.edu
The compound serves as a key building block for creating inhibitors of various enzymes. chemimpex.com For instance, its use in the synthesis of ornithine decarboxylase inhibitors has been explored as a potential anticancer strategy. uzh.ch Furthermore, this compound is a precursor for the synthesis of more complex, non-proteinogenic amino acids that can be incorporated into peptides to enhance their therapeutic properties. chim.it The ability to selectively deprotect either the α-amino group or the δ-amino group provides chemists with the flexibility to build molecules in a controlled and stepwise manner. chemimpex.com This makes this compound a valuable and widely used intermediate in the drug discovery and development process. chemimpex.comuzh.ch
Precursors for Small Molecule Inhibitors
This compound is a key precursor in the synthesis of targeted small molecule inhibitors. A notable example is its use in creating inhibitors for human ornithine decarboxylase (ODC), an enzyme that is a potential drug target due to its overexpression in many tumor cells. uzh.ch ODC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme and the rate-limiting step in polyamine biosynthesis, which is crucial for cell proliferation. uzh.ch
Researchers have designed and synthesized a coenzyme-substrate analogue as a novel precursor inhibitor of ODC. uzh.ch Specifically, this compound was used to synthesize N-(4'-Pyridoxyl)-ornithine(BOC)-OMe HCl (POB). The synthesis involves the reaction of this compound with pyridoxal hydrochloride in the presence of potassium hydroxide, followed by reduction with sodium borohydride.
Synthesis of POB from this compound
| Reactant 1 | Reactant 2 | Key Reagents | Product |
|---|
This synthesized precursor, POB, is designed to be taken up by cells, where it is transformed into a potent inhibitor that binds with high affinity to newly synthesized ODC. uzh.ch The BOC-protected side chain of the ornithine component in POB was designed based on molecular modeling that identified a hydrophobic pocket near the substrate's ε-amino group in the active site of human ODC. uzh.ch This targeted design led to a compound that effectively inhibits ODC activity in glioma cells and suppresses the proliferation of various tumor cell lines.
Synthetic Utility in Advanced Organic Transformations
Beyond its role as a scaffold, this compound is a valuable starting material in advanced organic transformations for creating non-proteinogenic amino acids and complex heterocyclic structures. Its distinct functional groups allow for participation in stereoselective reactions under specific catalytic conditions.
Strecker Synthesis Applications
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. masterorganicchemistry.com A study on the induction of stereoselectivity in the Strecker synthesis of basic amino acid derivatives has demonstrated the utility of this compound in this transformation. csic.es
In this application, this compound was reacted with phenylacetaldehyde (B1677652) and trimethylsilyl (B98337) cyanide (TMSCN) to generate an α-amino nitrile, a key intermediate in the Strecker pathway. csic.es The reaction is typically carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures. csic.es The initial step involves the formation of an imine between the free α-amino group of the deprotonated this compound and the aldehyde, which is then attacked by the cyanide nucleophile. masterorganicchemistry.comcsic.es Subsequent hydrolysis of the resulting α-amino nitrile yields the new, more complex amino acid. masterorganicchemistry.com This application highlights how this compound can be used to introduce new stereocenters and build molecular complexity from a readily available chiral precursor. csic.es
Strecker Reaction with this compound
| Amino Acid Precursor | Aldehyde | Cyanide Source | Key Intermediate |
|---|
Reactions Involving Zinc Chloride Catalysis
Zinc chloride (ZnCl₂) is a versatile Lewis acid catalyst used in various organic reactions. Research has shown its utility in reactions involving this compound, particularly in the context of the Strecker synthesis. csic.es In the synthesis of α-amino nitriles from this compound and phenylacetaldehyde, ZnCl₂ was added to the reaction mixture before the introduction of the cyanide source. csic.es
The role of ZnCl₂ in this context is likely to facilitate the formation of the imine intermediate by acting as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the amino group of the ornithine derivative. csic.es Organozinc reagents are well-known for their utility in cross-coupling reactions, and while ZnCl₂ itself is not an organometallic reagent, its Lewis acidity is crucial for catalysis. acs.orgyoutube.com The reaction was performed at -20°C in dichloromethane, conditions under which the zinc-mediated imine formation proceeds prior to the addition of TMSCN. csic.es This demonstrates a specific application of zinc chloride catalysis to promote a key bond-forming step in the modification of this compound. csic.es
Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Purity Determination
Chromatographic techniques are indispensable for assessing the purity of H-Orn(Boc)-OMe.HCl, ensuring the absence of starting materials, by-products, or other contaminants that could interfere with subsequent reactions.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the purity of this compound. chemimpex.comvwr.com Purity levels are often reported to be greater than or equal to 98%. chemimpex.com In research settings, reversed-phase HPLC is commonly utilized. A typical system might employ a C18 column with a linear gradient of an aqueous solvent (often containing 0.045% trifluoroacetic acid, TFA) and an organic solvent (like acetonitrile (B52724) with 0.036% TFA), with detection at 220 nm. ub.edu This method effectively separates the target compound from any impurities, allowing for accurate quantification of its purity. For instance, in the synthesis of related peptide fragments, HPLC is used to monitor reaction progress and confirm the purity of intermediates. csic.es
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of reactions involving this compound. nih.govru.nl Researchers can quickly ascertain the consumption of starting materials and the formation of the desired product. nih.gov For visualization, silica (B1680970) gel plates are commonly used, and the spots can be detected using UV light (254 nm) or by staining with a developing agent such as phosphomolybdic acid or cerium ammonium (B1175870) molybdate. rsc.orgrsc.org For example, during the synthesis of a dipeptide, TLC with a mobile phase of 1:1 hexanes/EtOAc was used to track the reaction's completion. rsc.org
Structural Elucidation Techniques
Spectroscopic methods are crucial for unequivocally confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR: The proton NMR spectrum of a related compound, Boc-Orn(Cbz)-OMe, in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals that can be extrapolated to understand the spectrum of this compound. plos.org Key signals would include a singlet around 1.55 ppm corresponding to the nine protons of the tert-butoxycarbonyl (Boc) group, multiplets for the methylene (B1212753) protons of the ornithine side chain, a singlet for the methyl ester protons around 3.73 ppm, and signals for the alpha-proton and amine protons. plos.org In a study involving a derivative, the ¹H NMR spectrum in CDCl₃ showed the Boc protons at 1.44 ppm, the methyl ester protons at 3.74 ppm, and various multiplets for the backbone and side-chain protons. csic.es
¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. For a similar compound, Boc-Orn(Cbz)-OMe, in CDCl₃, characteristic peaks are observed for the carbonyl carbons of the Boc and ester groups (around 155.51 ppm and 173.16 ppm, respectively), the quaternary carbon of the Boc group (around 80.08 ppm), the methoxy (B1213986) carbon (around 52.44 ppm), and the carbons of the ornithine backbone and side chain. plos.org
Here is a table summarizing typical NMR data for a closely related ornithine derivative:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (CH₃)₃ | 1.44 (s, 9H) | 28.37 |
| Orn γ-CH₂ | 1.57-1.67 (m) | 26.02 |
| Orn β-CH₂ | 1.81-1.87 (m) | 30.09 |
| Orn δ-CH₂ | 3.22 (dt) | 40.56 |
| OMe | 3.73 (s, 3H) | 52.44 |
| Orn α-CH | 4.30 (dt) | 53.14 |
| Boc C=O | - | 155.51 |
| Ester C=O | - | 173.16 |
| Data based on the characterization of Boc-Orn(Cbz)-OMe. plos.org |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is employed to confirm the molecular weight of this compound. The monoisotopic mass of the parent compound is 246.1630 g/mol , and with the hydrochloride, the molecular weight is 282.77 g/mol . chemimpex.comnih.gov Electrospray ionization (ESI) is a common technique used for this analysis. plos.org In high-resolution mass spectrometry (HR-ESIMS), the calculated mass for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ is compared with the experimentally found value, providing strong evidence for the compound's identity. For instance, a related compound, Boc-Orn(Cbz)-OMe, showed a calculated m/z for [M+Na]⁺ of 403.1845, with a found value of 403.1853, confirming its molecular formula. plos.org
Future Research Directions and Emerging Applications
Exploration in Green Chemistry Approaches for Synthesis
The synthesis of fine chemicals and pharmaceuticals is increasingly scrutinized for its environmental impact. Consequently, the development of "green" or sustainable synthetic routes for compounds like H-Orn(Boc)-OMe.HCl is a significant area of future research.
Current research in green chemistry for amino acid synthesis focuses on several key areas. One promising approach is the use of enzymatic or whole-cell biocatalysis. For instance, studies have demonstrated the efficient, environmentally friendly production of L-ornithine from L-arginine using recombinant arginase. researchgate.net This biocatalytic process boasts a high conversion rate and operates under mild conditions, offering a sustainable alternative to traditional chemical synthesis methods that often involve harsh reagents and generate significant waste. researchgate.net While these methods produce the core ornithine structure, future work will likely focus on integrating enzymatic steps with chemoselective protection strategies to yield derivatives like this compound directly.
Another avenue of exploration is the use of environmentally benign solvents and catalysts. Research into peptide synthesis in aqueous environments, utilizing micellar catalysis with "designer" surfactants, showcases a move away from volatile organic solvents. greentech.fr Tandem deprotection and coupling reactions have been successfully performed in water, demonstrating the potential for greener peptide synthesis pathways where ornithine derivatives are incorporated. greentech.fr The development of these methods for the routine synthesis of protected amino acids like this compound would represent a significant step forward in sustainable chemical manufacturing. frontiersin.orggoogle.com
| Green Chemistry Approach | Potential Advantage for this compound Synthesis | Supporting Research Finding |
| Biocatalysis | Reduced waste, milder reaction conditions, high selectivity. | Efficient conversion of L-arginine to L-ornithine using recombinant arginase has been achieved. researchgate.net |
| Aqueous Synthesis | Elimination of hazardous organic solvents. | Successful peptide synthesis in water using micellar catalysis has been demonstrated. greentech.fr |
| Renewable Feedstocks | Reduced reliance on fossil fuels. | Microbial fermentation using renewable carbon sources is a viable route for producing putrescine from ornithine. google.com |
Integration into Automated Synthesis Platforms
Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. nih.govbeilstein-journals.org The integration of this compound and similar derivatives into these automated platforms is crucial for the efficient synthesis of ornithine-containing peptides.
Moreover, the development of novel anchoring strategies for attaching ornithine to the solid support is an active area of research. An efficient method for the side-chain anchoring of ornithine and lysine (B10760008) residues for Fmoc-based synthesis of cyclic peptides has been reported, which could be adapted for automated platforms. researchgate.net This approach simplifies the synthesis of complex cyclic peptides containing ornithine.
| Automated Synthesis Aspect | Relevance to this compound | Research Finding |
| Microwave-Assisted SPPS | Faster and more efficient incorporation of ornithine into peptide chains. | Microwave irradiation can significantly reduce synthesis times in SPPS. beilstein-journals.orggoogle.com |
| Novel Anchoring Strategies | Enables more versatile and efficient synthesis of complex peptides. | Side-chain anchoring of ornithine has been developed for the synthesis of cyclic peptides. researchgate.net |
| High-Throughput Synthesis | Facilitates the rapid production of libraries of ornithine-containing peptides. | Automated parallel synthesis allows for the simultaneous creation of multiple peptides. nih.gov |
Novel Applications in Material Science
The unique chemical properties of amino acids are being increasingly harnessed in the field of material science to create novel polymers and functional materials. Ornithine and its derivatives, including this compound, are poised to play a significant role in this emerging area.
One area of interest is the development of biodegradable polymers. Researchers have successfully synthesized poly(lactic-co-glycolic acid) (PLGA) derivatives by conjugating them with L-ornithine. mdpi.com These novel biomaterials exhibit enhanced hydrophilicity and faster degradation times compared to the parent polymer, making them promising candidates for applications in drug delivery and tissue engineering. mdpi.comresearchgate.net The use of protected ornithine derivatives like this compound in the synthesis of such polymers allows for precise control over the final material's properties.
Furthermore, ornithine-containing polymers are being explored for their potential in creating functional hydrogels and networks. researchgate.net Self-crosslinked poly-L-ornithine networks have been synthesized and characterized for their pH-responsiveness and biocompatibility, suggesting their utility in developing smart materials for biomedical applications. researchgate.net The ability to incorporate ornithine with its reactive side chain opens up possibilities for creating materials with tailored functionalities.
| Material Science Application | Role of Ornithine Derivatives | Key Research Finding |
| Biodegradable Polymers | Enhances hydrophilicity and degradation rate of polymers like PLGA. | Conjugation of L-ornithine to PLGA results in a more hydrophilic and faster-degrading biomaterial. mdpi.comresearchgate.net |
| Functional Hydrogels | Provides reactive sites for crosslinking and functionalization. | Self-crosslinked poly-L-ornithine networks exhibit pH-responsive behavior. researchgate.net |
| Biocompatible Materials | Improves the biocompatibility of synthetic materials for medical use. | Ornithine-containing materials show promise for tissue engineering and regenerative medicine. researchgate.net |
Advanced Methodologies for Derivatization and Functionalization
The versatility of this compound as a synthetic intermediate stems from the presence of multiple reactive sites that can be selectively modified. Future research will undoubtedly focus on developing more advanced and efficient methodologies for the derivatization and functionalization of this compound.
Achieving chemoselectivity in the functionalization of amino acids with multiple reactive groups remains a significant challenge. thieme-connect.com One approach that has shown promise is the use of transient protecting groups. For example, 9-borabicyclo[3.3.1]nonane (9-BBN) has been used to temporarily protect the α-amino and carboxylic acid groups of ornithine, allowing for the selective manipulation of the side-chain amino group. thieme-connect.comresearchgate.net
Another area of active research is the development of novel "umpolung" strategies, which reverse the normal polarity of a functional group. nih.gov Such strategies can provide access to unique chemical transformations and allow for the formation of previously inaccessible derivatives. These advanced synthetic methods will expand the chemical toolbox available to chemists, enabling the creation of a wider range of complex molecules from ornithine-based starting materials. The synthesis of an Nδ-acetyl-Nδ-hydroxyornithine analog for metal chelation highlights the potential for creating highly functionalized ornithine derivatives for specific applications. nih.gov
| Derivatization Method | Description | Relevance to this compound |
| Transient Protection | Use of temporary protecting groups to enable selective modification of other functional groups. | 9-BBN can be used to selectively functionalize the side chain of ornithine. thieme-connect.comresearchgate.net |
| Umpolung Strategies | Reversal of the normal reactivity of a functional group to access novel transformations. | These strategies expand the possibilities for creating complex ornithine derivatives. nih.gov |
| Metal-Chelating Derivatives | Synthesis of ornithine analogs capable of binding metal ions. | An Nδ-acetyl-Nδ-hydroxyornithine analog has been synthesized for metal chelation. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
